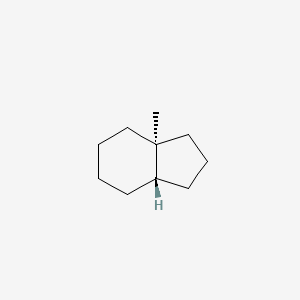
(3aS,7aS)-3a-Methyloctahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-3a-Methyloctahydro-1H-indene is a chiral organic compound with a unique structure that includes a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a-Methyloctahydro-1H-indene typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of indene using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-3a-Methyloctahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogen atoms or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-3a-Methyloctahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (3aS,7aS)-3a-Methyloctahydro-1H-indene exerts its effects involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl propanoic acid: This compound shares a similar bicyclic structure but includes additional functional groups that confer different chemical properties.
(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl propanoyl-CoA: Another similar compound with a more complex structure, often studied for its role in metabolic pathways.
Uniqueness
(3aS,7aS)-3a-Methyloctahydro-1H-indene is unique due to its specific stereochemistry and the absence of additional functional groups, making it a versatile intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
42608-34-4 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3aS,7aS)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroindene |
InChI |
InChI=1S/C10H18/c1-10-7-3-2-5-9(10)6-4-8-10/h9H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
GGWBGCSGJCRVIQ-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@]12CCCC[C@H]1CCC2 |
Kanonische SMILES |
CC12CCCCC1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


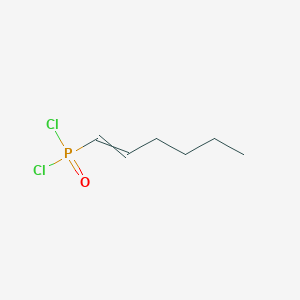
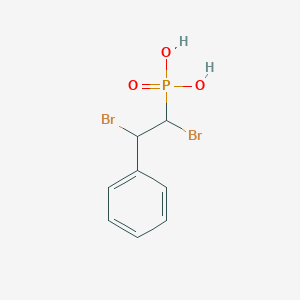

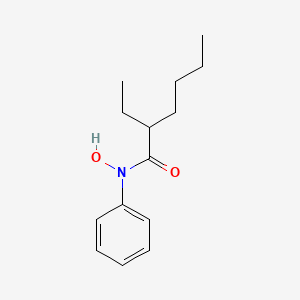

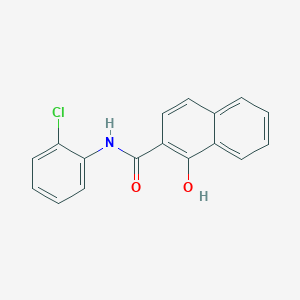


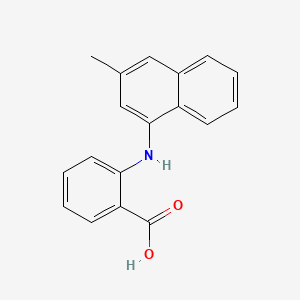
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
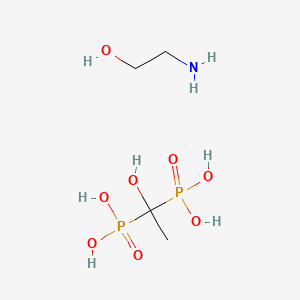
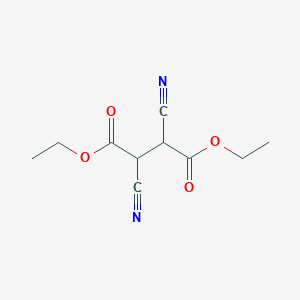
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)

